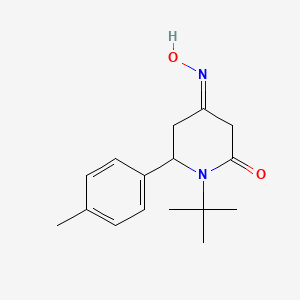
(4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one
Vue d'ensemble
Description
(4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one, also known as TBP6, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. TBP6 has been synthesized using different methods and has shown promising results in scientific research applications.
Mécanisme D'action
(4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one works by inhibiting the PI3K/Akt pathway, which is involved in the regulation of cell proliferation, survival, and metabolism. It also activates the Nrf2/ARE pathway, which is responsible for the induction of antioxidant enzymes and the protection against oxidative stress.
Biochemical and Physiological Effects:
(4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are associated with oxidative stress. (4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, (4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
(4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one has several advantages for lab experiments. It is stable and can be easily synthesized in good yields. (4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one is also soluble in various solvents, making it suitable for different experimental conditions. However, (4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one has some limitations, including its low bioavailability and poor solubility in water, which may limit its applications in vivo.
Orientations Futures
There are several future directions for the research on (4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one. One possible direction is to investigate its potential applications in the treatment of other diseases, such as neurodegenerative diseases and diabetes. Another direction is to develop more efficient methods for the synthesis of (4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one and its derivatives. Additionally, further studies are needed to elucidate the exact mechanisms of action of (4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one and to optimize its pharmacokinetic properties for better in vivo applications.
Conclusion:
In conclusion, (4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one is a novel compound that has shown promising results in scientific research applications. It possesses antioxidant, anti-inflammatory, and anticancer properties and works by inhibiting the PI3K/Akt pathway and activating the Nrf2/ARE pathway. (4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one has several advantages for lab experiments but also has some limitations. There are several future directions for the research on (4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one, and further studies are needed to fully understand its potential applications in various fields.
Applications De Recherche Scientifique
(4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one has been widely used in scientific research for its potential applications in various fields. It has been found to possess antioxidant, anti-inflammatory, and anticancer properties. (4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one has been shown to induce apoptosis in cancer cells by inhibiting the PI3K/Akt pathway. It has also been found to inhibit the growth of breast cancer cells and reduce the expression of inflammatory cytokines.
Propriétés
IUPAC Name |
(4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11-5-7-12(8-6-11)14-9-13(17-20)10-15(19)18(14)16(2,3)4/h5-8,14,20H,9-10H2,1-4H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXMGGOORKMZQC-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NO)CC(=O)N2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2C/C(=N\O)/CC(=O)N2C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-1-tert-butyl-4-hydroxyimino-6-(4-methylphenyl)piperidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




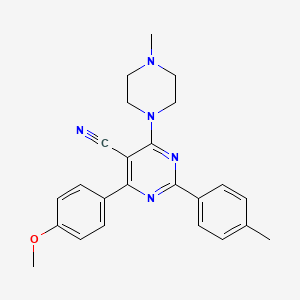
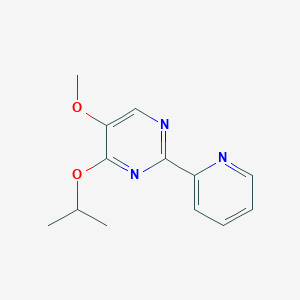

![(4Z)-1-tert-butyl-4-hydroxyimino-6-[(E)-2-phenylethenyl]piperidin-2-one](/img/structure/B3134570.png)
![(3Z)-1-tert-butyl-3-(dimethylaminomethylidene)-6-[(E)-2-phenylethenyl]piperidine-2,4-dione](/img/structure/B3134572.png)
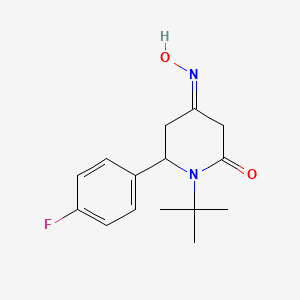
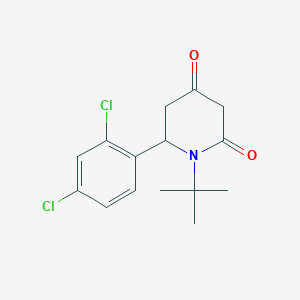
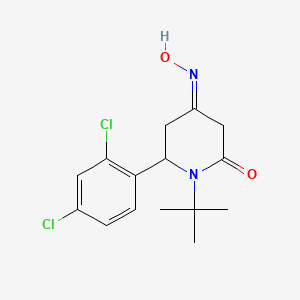
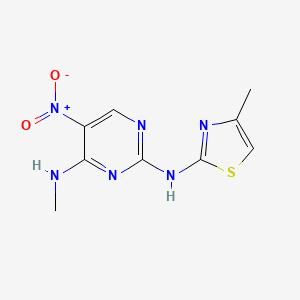
![N-[2-(dimethylcarbamoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B3134609.png)

![2-({[5-(4-pyridinyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-1-pyridiniumolate](/img/structure/B3134621.png)
![N-[1,2,4]triazolo[1,5-a]pyridin-8-ylcyclopropanecarboxamide](/img/structure/B3134636.png)